Cas no 2137843-59-3 (Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester)

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester structure
2137843-59-3 structure
Product name:Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester
CAS No:2137843-59-3
MF:C10H18N2O3
Molecular Weight:214.261522769928
CID:5258945

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester
    • インチ: 1S/C10H18N2O3/c1-3-12(8-5-6-11-7-8)9(13)10(14)15-4-2/h8,11H,3-7H2,1-2H3
    • InChIKey: CFTQFVNXCJBWTM-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(N(CC)C1CCNC1)=O

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-377524-0.5g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
0.5g
$739.0 2025-03-16
Enamine
EN300-377524-0.25g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
0.25g
$708.0 2025-03-16
Enamine
EN300-377524-0.05g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
0.05g
$647.0 2025-03-16
Enamine
EN300-377524-0.1g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
0.1g
$678.0 2025-03-16
Enamine
EN300-377524-2.5g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
2.5g
$1509.0 2025-03-16
Enamine
EN300-377524-5.0g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
5.0g
$2235.0 2025-03-16
Enamine
EN300-377524-1.0g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
1.0g
$770.0 2025-03-16
Enamine
EN300-377524-10.0g
ethyl [ethyl(pyrrolidin-3-yl)carbamoyl]formate
2137843-59-3 95.0%
10.0g
$3315.0 2025-03-16

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester 関連文献

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl esterに関する追加情報

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester and CAS No. 2137843-59-3: A Comprehensive Overview

Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester, identified by its CAS number CAS No. 2137843-59-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and investigation. The unique structural features of this molecule, particularly its combination of an acetic acid moiety, an ethyl ester group, and a pyrrolidinylamino substituent, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.

The< strong>ethyl ester functionality in the molecule not only influences its solubility and metabolic stability but also plays a crucial role in its interactions with biological targets. The< strong>pyrrolidinylamino group, on the other hand, is known for its ability to enhance binding affinity and selectivity towards various enzymes and receptors. This dual functionality makes< strong>Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester a versatile scaffold for drug design.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting kinases and other enzyme families involved in cancer progression. The< strong>pyrrolidinylamino moiety has been particularly explored for its potential to disrupt aberrant signaling pathways in tumor cells. Studies have shown that compounds incorporating this group can exhibit potent inhibitory effects on various kinases, making them attractive candidates for further optimization.

The< strong>acetic acid moiety in the molecule is another key feature that contributes to its pharmacological properties. This carboxylic acid group can participate in hydrogen bonding interactions with biological targets, enhancing the overall binding affinity. Additionally, the< strong>ethyl ester group can be hydrolyzed under physiological conditions, potentially releasing a free carboxylic acid moiety that may further modulate the biological activity of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of< strong>Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester with various biological targets. These studies have provided valuable insights into the structural requirements for optimal binding affinity and selectivity. By leveraging these computational tools, researchers can design and synthesize derivatives of this compound with enhanced pharmacological properties.

The synthesis of< strong>Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the< strong>pyrrolidinylamino group often necessitates protecting group strategies to prevent unwanted side reactions. Additionally, the< strong>ethyl ester functionality must be incorporated at an appropriate stage during the synthesis to avoid degradation or rearrangement.

In conclusion, Acetic acid, 2-(ethyl-3-pyrrolidinylamino)-2-oxo-, ethyl ester, CAS No. 2137843-59-3, is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it an attractive scaffold for designing novel therapeutic agents. Further research is warranted to explore its full pharmacological profile and to develop optimized derivatives for clinical applications.

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